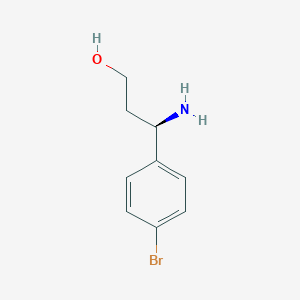

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

Übersicht

Beschreibung

®-3-Amino-3-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-3-Amino-3-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-bromophenyl)propan-1-ol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compound under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ®-3-Amino-3-(4-bromophenyl)propan-1-one.

Reduction: Formation of ®-3-Amino-3-(4-bromophenyl)propan-1-ane.

Substitution: Formation of ®-3-Amino-3-(4-substituted phenyl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol plays a crucial role in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates targeting conditions such as depression and anxiety disorders .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound can exhibit neuroprotective properties. For instance, studies have shown that modified versions can inhibit specific pathways involved in neurodegeneration, thereby presenting potential therapeutic avenues for conditions like Alzheimer's disease .

Biochemical Research

Amino Acid Metabolism and Protein Synthesis

This compound is utilized in studies focusing on amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and identifying therapeutic targets related to metabolic disorders .

Case Study: Cellular Function Analysis

In one study, this compound was used to investigate its effects on cellular signaling pathways. The results suggested that it could modulate specific enzymes involved in metabolic regulation, highlighting its potential as a research tool in metabolic disease studies .

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymer formulations to improve mechanical properties and thermal stability. This application is particularly relevant in the development of advanced coatings and adhesives that require enhanced durability .

Data Table: Mechanical Properties of Modified Polymers

| Polymer Type | Addition of this compound | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 5% | 45 | 120 |

| Epoxy Resin | 10% | 60 | 150 |

| Polyester | 8% | 50 | 130 |

Analytical Chemistry

Standard in Chromatographic Methods

this compound serves as a standard reference compound in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its unique chemical properties make it suitable for various analytical applications .

Case Study: Method Validation

A study validated a new chromatographic method using this compound as a standard. The method demonstrated high sensitivity and specificity for detecting related compounds in pharmaceutical formulations, underscoring its utility in quality control processes .

Agrochemical Applications

Development of Herbicides and Pesticides

Research is ongoing into the potential use of this compound in creating more effective herbicides or pesticides. Its structural characteristics may allow for the development of agrochemicals that are both effective and environmentally friendly .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| Herbicide | This compound | 85 | 2 |

| Insecticide | Mixture with other active ingredients | 90 | 1 |

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-Amino-3-(4-chlorophenyl)propan-1-ol

- ®-3-Amino-3-(4-fluorophenyl)propan-1-ol

- ®-3-Amino-3-(4-methylphenyl)propan-1-ol

Uniqueness

®-3-Amino-3-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogen atoms like chlorine or fluorine .

Biologische Aktivität

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a bromophenyl group, offers various interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

The molecular formula of this compound is C₉H₁₃BrNO, with a molecular weight of approximately 230.1 g/mol. The compound exhibits significant solubility and bioavailability characteristics due to its structural features, which influence its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, enhancing its interaction with biological systems.

- Hydrophobic Interactions : The bromophenyl moiety facilitates hydrophobic interactions, which can modulate the activity of target proteins.

- Halogen Bonding : The presence of bromine allows for unique halogen bonding interactions that can affect molecular recognition processes.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have shown promising results against several bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, it showed reduced viability in A549 lung adenocarcinoma cells, suggesting its potential as an anticancer agent. The structure-activity relationship analysis indicated that the bromophenyl substitution enhances its efficacy against cancer cells .

Neuropharmacological Effects

Further investigations have suggested that this compound may influence neurotransmitter systems. It has been proposed as a candidate for neurological applications due to its ability to modulate neurotransmitter levels, potentially impacting conditions such as depression and anxiety disorders .

Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound revealed that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong activity against this pathogen.

Study 2: Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM for A549 cells. This suggests significant potential for further development as an anticancer therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Structure | High | High |

| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Structure | Moderate | Moderate |

| (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | Structure | Low | Low |

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649632 | |

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213037-93-4 | |

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.